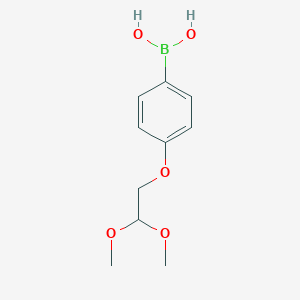

4-(2,2-Dimethoxyethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2-Dimethoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H15BO5 and a molecular weight of 226.04 .

Molecular Structure Analysis

The InChI code for 4-(2,2-Dimethoxyethoxy)phenylboronic acid is 1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 .Chemical Reactions Analysis

Boronic acids, including 4-(2,2-Dimethoxyethoxy)phenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.Aplicaciones Científicas De Investigación

Glucose-Sensitive Hydrogels

- Scientific Field : Biomedical Engineering .

- Summary of Application : Phenylboronic acid-based hydrogels are being researched for their potential use in diabetes treatment. These hydrogels can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .

- Methods of Application : The hydrogels are designed to be glucose-responsive. The mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .

- Results or Outcomes : This research is still ongoing, and while the results are promising, more work needs to be done to determine the effectiveness and safety of these hydrogels in a clinical setting .

Enrichment of Cis-Diol Containing Molecules

- Scientific Field : Materials Science .

- Summary of Application : Phenylboronic acid-functionalized polymers are being used for the enrichment of cis-diol containing molecules .

- Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .

- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, potentially including derivatives of phenylboronic acid .

- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results or Outcomes : The SM coupling has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Fluorescence Imaging and Tumor Therapy

- Scientific Field : Biomedical Imaging and Oncology .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been used for fluorescence imaging and tumor therapy .

- Methods of Application : These materials are designed to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effect .

- Results or Outcomes : The potential of these materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging .

Glycoprotein Detection

- Scientific Field : Biochemistry .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been developed for glycoprotein detection .

- Methods of Application : These materials are designed to bind with sialic acid (SA) on the surface of cells .

- Results or Outcomes : The potential of these materials in glycoprotein detection has been demonstrated .

Drug Delivery

- Scientific Field : Pharmacology .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been explored for drug delivery .

- Methods of Application : These materials improve the drug delivery effect by binding to glycans on the surface of cells .

- Results or Outcomes : The potential of these materials in drug delivery has been demonstrated .

Propiedades

IUPAC Name |

[4-(2,2-dimethoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYLZZAGHDVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629630 |

Source

|

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethoxyethoxy)phenylboronic acid | |

CAS RN |

1256355-36-8 |

Source

|

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)